molecular formula C15H21BrN2O2 B8160361 (6-Bromopyridin-3-ylmethyl)-cyclobutylcarbamic acid tert-butyl ester

(6-Bromopyridin-3-ylmethyl)-cyclobutylcarbamic acid tert-butyl ester

Cat. No.: B8160361
M. Wt: 341.24 g/mol
InChI Key: QDSCCWPJCMLVBV-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-ylmethyl)-cyclobutylcarbamic acid tert-butyl ester: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a cyclobutyl group, and a tert-butyl carbamate group, making it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position. Subsequent steps may include the formation of the cyclobutylcarbamic acid tert-butyl ester moiety through reactions such as amide coupling and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: Conversion of the bromo group to a hydroxyl group.

  • Reduction: Reduction of the bromo group to form a hydrogen atom.

  • Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 6-hydroxypyridine derivatives.

  • Reduction: Production of 6-aminopyridine derivatives.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It can be used as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 6-Bromopyridin-3-ylmethyl)-cyclohexylcarbamic acid tert-butyl ester

  • 6-Bromopyridin-3-ylmethyl)-cyclopentylcarbamic acid tert-butyl ester

  • 6-Bromopyridin-3-ylmethyl)-phenylcarbamic acid tert-butyl ester

Uniqueness: The uniqueness of (6-Bromopyridin-3-ylmethyl)-cyclobutylcarbamic acid tert-butyl ester lies in its structural features, particularly the cyclobutyl group, which can impart different chemical and physical properties compared to its analogs with cyclohexyl or cyclopentyl groups.

Properties

IUPAC Name

tert-butyl N-[(6-bromopyridin-3-yl)methyl]-N-cyclobutylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18(12-5-4-6-12)10-11-7-8-13(16)17-9-11/h7-9,12H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCCWPJCMLVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CN=C(C=C1)Br)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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